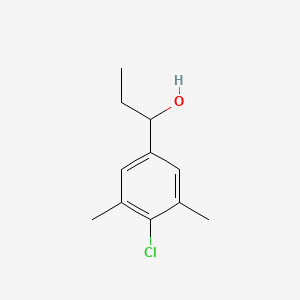

1-(4-Chloro-3,5-dimethylphenyl)-1-propanol

Description

1-(4-Chloro-3,5-dimethylphenyl)-1-propanol is a secondary alcohol featuring a substituted phenyl ring with chlorine at the para position and methyl groups at the 3- and 5-positions. Its molecular formula is C₁₁H₁₅ClO, with a hydroxyl group (-OH) at the first carbon of the propanol chain. The chlorine and methyl substituents likely influence its polarity, solubility, and reactivity compared to simpler alcohols .

Properties

IUPAC Name |

1-(4-chloro-3,5-dimethylphenyl)propan-1-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClO/c1-4-10(13)9-5-7(2)11(12)8(3)6-9/h5-6,10,13H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTOKTUXXPMNBHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC(=C(C(=C1)C)Cl)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001243310 | |

| Record name | Benzenemethanol, 4-chloro-α-ethyl-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001243310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314976-72-1 | |

| Record name | Benzenemethanol, 4-chloro-α-ethyl-3,5-dimethyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314976-72-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenemethanol, 4-chloro-α-ethyl-3,5-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001243310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3,5-dimethylphenyl)-1-propanol typically involves the following steps:

Starting Material: The synthesis begins with 4-chloro-3,5-dimethylbenzaldehyde.

Grignard Reaction: The aldehyde undergoes a Grignard reaction with propylmagnesium bromide to form the corresponding alcohol.

Reaction Conditions: This reaction is usually carried out in an anhydrous ether solvent under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Grignard Reactions: Utilizing large reactors and precise control of temperature and pressure to ensure high yield and purity.

Purification: The product is typically purified through distillation or recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-3,5-dimethylphenyl)-1-propanol can undergo various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone using oxidizing agents like chromium trioxide or potassium permanganate.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide in acetic acid or potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: 1-(4-Chloro-3,5-dimethylphenyl)-1-propanone.

Reduction: 1-(4-Chloro-3,5-dimethylphenyl)propane.

Substitution: 1-(4-Methoxy-3,5-dimethylphenyl)-1-propanol.

Scientific Research Applications

1-(4-Chloro-3,5-dimethylphenyl)-1-propanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial properties.

Medicine: Explored for its potential use in pharmaceuticals, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of dyes and pigments

Mechanism of Action

The mechanism by which 1-(4-Chloro-3,5-dimethylphenyl)-1-propanol exerts its effects depends on its specific application:

Antimicrobial Activity: The compound may disrupt microbial cell membranes or interfere with essential enzymatic processes.

Pharmaceutical Action: It may interact with specific molecular targets, such as enzymes or receptors, to exert therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The compound is compared to two structurally related propanones from the provided evidence:

1-(3,5-Dichlorophenyl)-1-propanone (C₉H₈Cl₂O) Functional Group: Ketone (-CO-) vs. alcohol (-OH) in the target compound. Substituents: Two electron-withdrawing chlorine atoms at meta positions vs. one chlorine (para) and two electron-donating methyl groups (meta) in the target. Impact: The ketone group increases electrophilicity, while the dichloro substitution reduces electron density on the aromatic ring compared to the target’s mixed chloro-methyl substitution.

1-(4-Chloro-3-fluorophenyl)-3-(2,5-dimethylphenyl)propan-1-one (C₁₈H₁₇ClFO) Functional Group: Ketone (-CO-) with a branched aryl chain. Substituents: Fluorine (electron-withdrawing) at the 3-position and dimethyl groups on a secondary aryl ring.

Physicochemical Properties (Inferred)

Reactivity and Stability

- Alcohol vs. Ketone Reactivity: The target compound’s hydroxyl group enables nucleophilic substitution or esterification, whereas the propanones in and undergo ketone-specific reactions (e.g., Grignard additions, reductions) .

- Substituent Effects :

Research Findings and Gaps

Biological Activity

1-(4-Chloro-3,5-dimethylphenyl)-1-propanol is an organic compound characterized by a propanol group attached to a chlorinated aromatic ring. Its molecular formula is C11H15ClO, with a molecular weight of approximately 198.69 g/mol. This compound has garnered interest in various fields due to its potential biological activities, including antimicrobial and anticancer properties.

Structural Characteristics:

- Chemical Formula: C11H15ClO

- Molecular Weight: 198.69 g/mol

- Functional Groups: Contains a propanol group and a chlorinated aromatic ring.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound's structure allows it to interact with microbial cell membranes, leading to disruption and cell death.

Table 1: Antimicrobial Activity Data

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL |

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. It has been tested against various cancer cell lines, showing promising results in inhibiting cell proliferation.

Table 2: Anticancer Activity Data

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interferes with essential cellular processes in microorganisms and cancer cells. Potential mechanisms include:

- Cell Membrane Disruption: The hydrophobic nature of the compound may allow it to integrate into lipid membranes, causing destabilization.

- Inhibition of Enzymatic Activity: The presence of the chlorinated phenyl group may interact with key enzymes involved in cell growth and division.

Case Studies

A notable case study involved the evaluation of the compound's efficacy against drug-resistant strains of bacteria. In this study, the compound demonstrated superior activity compared to standard antibiotics, suggesting its potential as a novel therapeutic agent.

Study Findings:

- Objective: To assess the effectiveness of this compound against resistant bacterial strains.

- Methodology: MIC values were determined using broth microdilution methods.

- Results: The compound showed lower MIC values against resistant strains than traditional treatments, indicating its potential as a new antimicrobial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.